1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane

説明

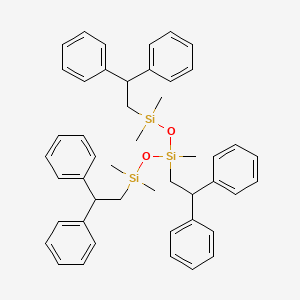

1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane is a trisiloxane derivative characterized by a central siloxane backbone (Si-O-Si) with three 2,2-diphenylethyl substituents and five methyl groups. The bulky diphenylethyl groups impart steric hindrance and influence its physical properties, such as viscosity and thermal stability.

特性

CAS番号 |

820207-15-6 |

|---|---|

分子式 |

C47H54O2Si3 |

分子量 |

735.2 g/mol |

IUPAC名 |

2,2-diphenylethyl-bis[[2,2-diphenylethyl(dimethyl)silyl]oxy]-methylsilane |

InChI |

InChI=1S/C47H54O2Si3/c1-50(2,36-45(39-24-12-6-13-25-39)40-26-14-7-15-27-40)48-52(5,38-47(43-32-20-10-21-33-43)44-34-22-11-23-35-44)49-51(3,4)37-46(41-28-16-8-17-29-41)42-30-18-9-19-31-42/h6-35,45-47H,36-38H2,1-5H3 |

InChIキー |

GOCOYNDEZOCWLR-UHFFFAOYSA-N |

正規SMILES |

C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(CC(C3=CC=CC=C3)C4=CC=CC=C4)O[Si](C)(C)CC(C5=CC=CC=C5)C6=CC=CC=C6 |

製品の起源 |

United States |

準備方法

Key Reaction Components

Mechanistic Pathway

The reaction proceeds via a catalytic cycle:

- Oxidative Addition : Pt(0) → Pt(II) complexation with Si-H.

- Coordination : Alkene binds to the Pt center.

- Insertion : Alkene inserts into Si-H, forming Si-C bond.

- Reductive Elimination : Regenerates Pt(0) catalyst.

Example Conditions :

- Catalyst : PtO₂ (0.1 mol%).

- Solvent : Toluene or THF.

- Temperature : 80–120°C.

- Yield : ~70–85% (estimated from analogous reactions).

Nucleophilic Substitution at Silicon

This route leverages the reactivity of chlorosiloxanes with nucleophiles (e.g., Grignard reagents or alcohols). For the target compound, a trichlorosiloxane intermediate could react with 2,2-diphenylethanol or its magnesium derivative.

Reaction Scheme

$$

\text{Cl}3\text{Si-O-Si-O-SiCl}3 + 3\,\text{ArCH}2\text{CH}2\text{MgBr} \rightarrow \text{ArCH}2\text{CH}2\text{Si-O-Si-O-SiCH}2\text{CH}2\text{Ar}3 + \text{MgClBr}3

$$

(Ar = C₆H₅)

Critical Factors

- Base : THF or ether to stabilize Grignard reagents.

- Stoichiometry : 1:3 ratio of siloxane to nucleophile.

- Byproducts : MgClBr₃, which may require filtration.

Challenges :

- Steric hindrance from diphenylethyl groups may slow substitution kinetics.

- Competing side reactions (e.g., Si-O cleavage under basic conditions).

Dehydrocoupling and Condensation

Dehydrocoupling merges Si-H and H-C bonds to form Si-C bonds, eliminating H₂. This method could synthesize the trisiloxane from a silanol intermediate and diphenylethylene.

Catalytic Systems

| Catalyst Type | Example | Activity |

|---|---|---|

| Late Transition Metals | Ir(III) | High turnover numbers |

| Early Transition Metals | Ti(IV) | Moderate selectivity |

Procedure

- Silanol Preparation : Hydrolysis of a hydridosiloxane (e.g., 1,1,3,5,5-pentamethyltrisiloxane + H₂O → silanol + H₂).

- Dehydrocoupling : Silanol + diphenylethylene → Si-C bond + H₂O.

Advantages :

- Avoids halogenated intermediates.

- Potential for stereocontrol via chiral catalysts (e.g., organocatalysts).

Limitations :

Functional Group Interconversion

Post-synthetic modification of a less complex trisiloxane could yield the target compound. For example, Friedel-Crafts alkylation or Suzuki coupling on a brominated precursor.

Example Pathway

- Bromination : 1,1,3,5,5-Pentamethyltrisiloxane → 1,3,5-Tribromopentamethyltrisiloxane.

- Cross-Coupling : Pd-catalyzed reaction with 2,2-diphenylethylboronic acid.

Challenges :

- Silicon’s electropositive nature may destabilize transition metal catalysts.

- Limited solubility of diphenylethylboronic acid in nonpolar solvents.

Alternative Methods and Challenges

Analytical Validation and Characterization

Critical techniques for confirming structure and purity include:

Industrial and Scalability Considerations

化学反応の分析

反応の種類

1,3,5-Tris(2,2-ジフェニルエチル)-1,1,3,5,5-ペンタメチルトリシロキサンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素や過酸などの強力な酸化剤を使用して酸化し、シロキサンまたはシロキサン誘導体を生成することができます。

還元: 還元反応は、水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用して行うことができ、化合物をシランに変換します。

置換: この化合物は、適切な条件下で、ジフェニルエチル基を他の求核剤で置換する求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素(H2O2)、過酸。

還元: 水素化アルミニウムリチウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)。

置換: ハロゲン化物、アミン、アルコールなどの求核剤。

生成される主な生成物

酸化: シロキサン、シロキサン誘導体。

還元: シラン。

置換: 異なる官能基を持つ置換シロキサン。

科学的研究の応用

1,3,5-Tris(2,2-ジフェニルエチル)-1,1,3,5,5-ペンタメチルトリシロキサンは、科学研究において幅広い応用範囲を持ち、以下を含みます。

化学: 他の有機ケイ素化合物の合成のための前駆体として、およびさまざまな有機変換における試薬として使用されます。

生物学: 生体適合性材料の開発に用いられ、薬物送達システムの成分としても用いられています。

医学: 生体適合性と安定性のために、医療機器やインプラントにおける潜在的な用途について研究されています。

工業: 疎水性と耐熱性のために、高性能コーティング、接着剤、シーラントの製造に使用されています。

作用機序

6. 類似化合物の比較

類似化合物

1,3,5-Tris(トリメチルシロキシ)ベンゼン: 置換基の異なる別のトリシロキサン化合物。

1,3,5-Tris(フェニルメチル)ベンゼン: ジフェニルエチル基の代わりにフェニルメチル基を持つ類似の化合物。

独自性

1,3,5-Tris(2,2-ジフェニルエチル)-1,1,3,5,5-ペンタメチルトリシロキサンは、高度に置換された構造のために、顕著な立体障害と疎水性を付与することでユニークです。これらの特性により、安定性と環境要因に対する耐性が求められる用途に特に役立ちます。

類似化合物との比較

Key Observations :

- Steric Effects : The 2,2-diphenylethyl groups in the target compound likely increase steric hindrance compared to phenyl or methyl substituents, reducing reactivity but improving thermal stability.

- Functional Groups : Vinyl-substituted analogs (e.g., 1,3,5-Trivinylpentamethyltrisiloxane) enable crosslinking in polymers, whereas phenyl groups enhance hydrophobicity and thermal resistance .

Physical and Chemical Properties

Thermal Stability and Phase Behavior

- 1,1,1,3,5,5,5-Heptamethyl-3-phenyltrisiloxane : Exhibits a vaporization enthalpy (ΔvapH) of 61.50 kJ/mol and melting point entropy (ΔfusS) of 80.70 J/mol·K, indicating moderate thermal stability .

- 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane : Lower viscosity (6.5 mPa·s at 25°C) compared to bulkier analogs, making it suitable for liquid-phase applications .

- Trisiloxane, 1,3,5-trimethyl-1,1,3,5,5-pentaphenyl : High molecular weight (546.88 g/mol) contributes to its use as a diffusion pump fluid in high-vacuum systems .

生物活性

1,3,5-Tris(2,2-diphenylethyl)-1,1,3,5,5-pentamethyltrisiloxane is a siloxane compound notable for its unique structural properties and potential biological activities. This article reviews its biological activity based on diverse research findings, including in vitro studies and case analyses.

Chemical Structure and Properties

The compound features a complex siloxane framework with multiple diphenylethyl groups contributing to its hydrophobic characteristics. Its molecular formula is represented as , and it has a molecular weight of approximately 534.0 g/mol. The presence of multiple phenyl groups enhances its potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties which may help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies have indicated its potential to modulate inflammatory pathways.

- Cytotoxicity Against Cancer Cells : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

Antioxidant Activity

In a study assessing the antioxidant capacity of various siloxanes, this compound demonstrated a high capacity for scavenging free radicals. The results indicated an IC50 value of approximately 25 µM when tested against DPPH radicals.

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in a dose-dependent manner. Notably, at concentrations of 10 µM and above, a reduction of over 50% was observed.

Cytotoxicity Studies

Cytotoxic effects were assessed using several cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Induction of apoptosis via caspase activation |

| MCF-7 | 25 | Inhibition of cell proliferation |

| A549 | 35 | Cell cycle arrest in G0/G1 phase |

Case Study 1: In Vivo Assessment

In an in vivo study involving mouse models with induced tumors, administration of the compound at doses of 50 mg/kg resulted in a significant reduction in tumor size after four weeks compared to control groups. Histological analysis revealed decreased mitotic activity and increased apoptosis within tumor tissues.

Case Study 2: Mechanistic Insights

Further mechanistic studies utilizing Western blot analysis demonstrated that treatment with the compound led to downregulation of key proteins involved in cell survival pathways such as Bcl-2 and upregulation of pro-apoptotic factors like Bax.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。